molecular formula C15H20BrN3O3S B2393966 1-(1-((2-Bromophenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide CAS No. 2034427-47-7

1-(1-((2-Bromophenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide

Cat. No.: B2393966
CAS No.: 2034427-47-7
M. Wt: 402.31
InChI Key: KZMRNSFACRWIFG-UHFFFAOYSA-N
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Description

1-(1-((2-Bromophenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide is a chemical compound of high interest in medicinal chemistry and drug discovery research. This molecule features a piperidine-4-carboxamide core, a scaffold prevalent in pharmaceuticals and biologically active compounds . The structure is further modified with a 2-bromophenylsulfonyl group linked via an azetidine ring, suggesting potential as a key intermediate or a target for screening in various therapeutic areas. Piperidine-4-carboxamide derivatives have demonstrated a wide range of pharmacological activities in scientific literature, serving as important building blocks for the development of potential therapeutic agents. Researchers are exploring these analogs in multiple fields, including as modulators of enzyme activity and receptor function . The specific research applications and biological profile of this compound are subject to ongoing investigation. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary experiments to determine the compound's suitability for their specific projects.

Properties

IUPAC Name

1-[1-(2-bromophenyl)sulfonylazetidin-3-yl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O3S/c16-13-3-1-2-4-14(13)23(21,22)19-9-12(10-19)18-7-5-11(6-8-18)15(17)20/h1-4,11-12H,5-10H2,(H2,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMRNSFACRWIFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2CN(C2)S(=O)(=O)C3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((2-Bromophenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 2-bromobenzenesulfonyl chloride with azetidine to form 1-(2-bromophenyl)sulfonyl azetidine . This intermediate is then reacted with piperidine-4-carboxamide under specific conditions to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of appropriate solvents, catalysts, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1-((2-Bromophenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the bromophenyl or sulfonyl groups.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

1-(1-((2-Bromophenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-((2-Bromophenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl and sulfonyl groups are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The azetidine and piperidine moieties may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Feasibility : The compound’s synthesis likely follows routes similar to ’s piperidinecarboxamide derivatives, involving sulfonylation of azetidine intermediates and carboxamide coupling .
  • Gaps in Data: No direct biological data exists for the target compound.
  • Safety Profile : Analogous sulfonamides (e.g., ’s carboxylic acid derivative) show low acute toxicity but may require further metabolic stability testing .

Biological Activity

1-(1-((2-Bromophenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Azetidine ring : Contributes to the compound's unique reactivity and biological properties.
  • Piperidine moiety : Known for its role in various pharmacological activities.
  • Bromophenyl and sulfonyl groups : These functional groups are essential for the interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The sulfonyl and bromophenyl groups may inhibit enzyme activity or modulate receptor functions, contributing to its therapeutic potential.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies have shown moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes, including:

  • Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition could lead to cognitive enhancement.
  • Urease : Inhibition can be beneficial in treating urinary tract infections.

IC50 values from various studies indicate strong inhibitory activity against these enzymes, suggesting potential therapeutic applications in neurodegenerative diseases and infections .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that derivatives of piperidine, including the target compound, showed significant AChE inhibition with IC50 values comparable to established drugs .
    • Another investigation highlighted the antibacterial efficacy of related sulfonamide compounds against multiple bacterial strains, providing a basis for further exploration of this compound .
  • In Vivo Studies :
    • Preliminary in vivo studies indicated that compounds with similar structures improved cognitive function in animal models of Alzheimer's disease, suggesting that this compound may also possess neuroprotective properties .

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing 1-(1-((2-Bromophenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide?

  • Methodology :

  • Multi-step synthesis : Begin with the sulfonylation of azetidine using 2-bromobenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane or DMF as solvents). Subsequent coupling with a piperidine-4-carboxamide derivative is performed via nucleophilic substitution or amide bond formation .
  • Reaction monitoring : Use thin-layer chromatography (TLC) to track reaction progress and confirm intermediate purity. Optimize temperature (e.g., 0–25°C) and catalyst concentration (e.g., triethylamine) to minimize side products .
  • Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures high purity (>95%) .

Q. Which analytical techniques are recommended for characterizing this compound and verifying its structural integrity?

  • Methodology :

  • NMR spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., sulfonyl, azetidine, and piperidine moieties). Key signals include aromatic protons (δ 7.3–8.1 ppm for bromophenyl) and carboxamide carbonyl (δ ~170 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) with <5 ppm error .
  • Melting point analysis : Compare observed vs. literature values to assess purity (e.g., 87–90°C for analogous sulfonamides) .

Q. How can researchers evaluate the compound’s stability under experimental storage conditions?

  • Methodology :

  • Accelerated stability studies : Store aliquots at 4°C, -20°C, and room temperature for 1–3 months. Monitor degradation via HPLC or NMR to identify optimal storage conditions (e.g., -20°C in anhydrous DMSO) .
  • Light sensitivity testing : Expose samples to UV/visible light and compare stability using TLC or LC-MS .

Advanced Research Questions

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound in biological systems?

  • Methodology :

  • Analog synthesis : Modify substituents (e.g., replace bromophenyl with fluorophenyl or adjust the azetidine/piperidine rings) and test bioactivity .
  • In vitro assays : Use enzyme inhibition (e.g., kinase or protease assays) or cell viability tests (e.g., MTT assay on cancer lines) with IC50 calculations. Include positive controls (e.g., staurosporine for kinase inhibition) .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins .

Q. How should researchers resolve contradictions in biological activity data across different studies?

  • Methodology :

  • Purity verification : Re-analyze compound batches via HPLC and HRMS to rule out impurities .
  • Assay standardization : Compare protocols for cell lines (e.g., HeLa vs. MCF-7), incubation times, and solvent concentrations (e.g., DMSO ≤0.1% v/v) .
  • Dose-response validation : Repeat experiments with a wider concentration range (e.g., 1 nM–100 µM) and statistical replicates (n ≥ 3) .

Q. What experimental designs are suitable for optimizing reaction yields in large-scale synthesis?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, temperature, catalyst ratio) and identify optimal conditions .
  • Continuous-flow chemistry : Implement microreactors for azetidine sulfonylation to enhance mixing and reduce reaction time .
  • In-line analytics : Integrate FTIR or UV sensors for real-time monitoring of intermediates .

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